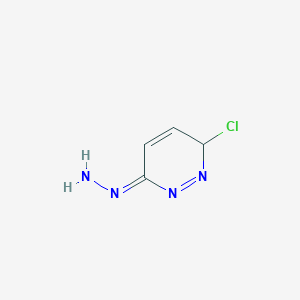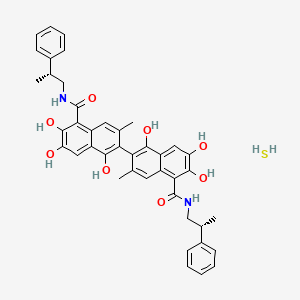![molecular formula C12H11N5OS2 B15135996 5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole is a complex organic compound that features a tetrazole ring, a sulfinyl group, and an isothiocyanate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition of organic azides with nitriles, which forms the tetrazole ring . The isothiocyanate group can be introduced through the reaction of an amine with carbon disulfide and subsequent oxidation . The sulfinyl group is often introduced via oxidation of a thioether precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of heterogeneous catalysts to improve reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The isothiocyanate group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the tetrazole ring under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins, potentially inhibiting enzyme activity . The tetrazole ring can interact with metal ions, affecting various biochemical pathways . The sulfinyl group may also play a role in modulating the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative used in similar applications.
1H-Benzotriazole: Another heterocyclic compound with corrosion-inhibiting properties.
1-Phenyltetrazole-5-thione: A sulfur-containing tetrazole derivative with unique reactivity.
Uniqueness
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the isothiocyanate group allows for specific interactions with biological targets, while the sulfinyl group enhances its stability and reactivity compared to simpler tetrazole derivatives .
Propiedades
Fórmula molecular |
C12H11N5OS2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole |
InChI |
InChI=1S/C12H11N5OS2/c18-20(9-5-4-8-13-10-19)12-14-15-16-17(12)11-6-2-1-3-7-11/h1-3,5-7,9H,4,8H2/b9-5+ |
Clave InChI |
MEYVIFWSUCHGRX-WEVVVXLNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)/C=C/CCN=C=S |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)C=CCCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
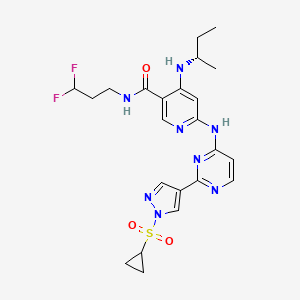
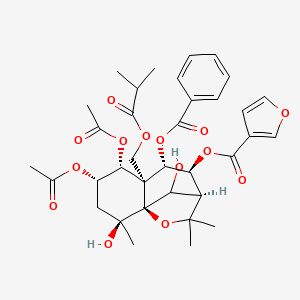

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
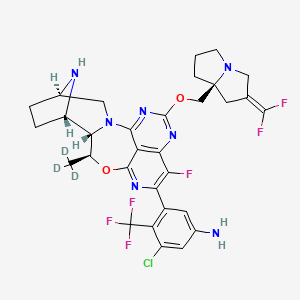
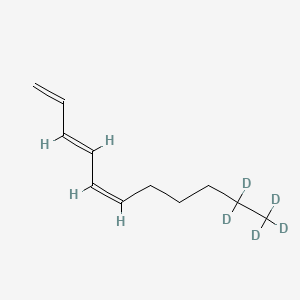
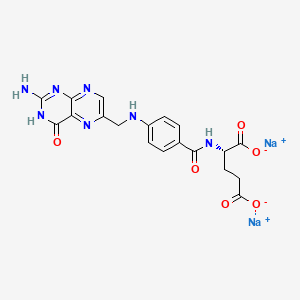
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
